1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 57783-81-0
VCID: VC0014386
InChI: InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Molecular Formula: C34H36O6
Molecular Weight: 540.656

1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside

CAS No.: 57783-81-0

Cat. No.: VC0014386

Molecular Formula: C34H36O6

Molecular Weight: 540.656

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside - 57783-81-0

Specification

CAS No. 57783-81-0
Molecular Formula C34H36O6
Molecular Weight 540.656
IUPAC Name (2R,3S,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Standard InChI InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1
Standard InChI Key HYZRJGYIUDQFSY-BWNLSPMZSA-N
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator